molecular formula C11H13NO2 B8332548 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine

Cat. No.: B8332548
M. Wt: 191.23 g/mol
InChI Key: HDVCNOKABAAKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is a chemical compound with a unique structure that includes a dioxolane ring fused to a pyridine ring

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C11H13NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,11H,1,6-7H2,2H3

InChI Key

HDVCNOKABAAKEG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(=N1)C2OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)pyridine
  • 2-(1,3-Dioxolan-2-yl)-6-isopropylpyridine

Comparison

Compared to similar compounds, 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is unique due to the presence of the isopropenyl group, which can influence its reactivity and biological activity.

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